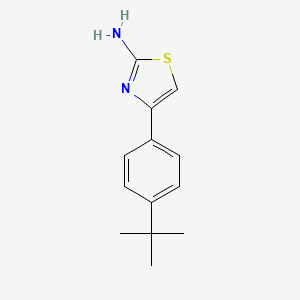

4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine

Description

Significance of the Thiazole (B1198619) Heterocycle in Medicinal and Agrochemical Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the fields of medicinal and agrochemical chemistry. bohrium.comnih.gov Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds. nih.gov The aromatic nature of the thiazole ring allows it to engage in various interactions with biological targets, while its multiple substitution points offer a template for creating diverse chemical libraries for drug discovery and crop protection. rasayanjournal.co.in

In medicinal chemistry , the thiazole nucleus is a key component in a wide array of approved drugs, demonstrating its versatility and acceptance in biological systems. nih.gov Its derivatives have been reported to exhibit a vast spectrum of pharmacological activities.

Table 1: Documented Biological Activities of Thiazole Derivatives

| Biological Activity | Examples of Thiazole-Containing Drugs |

|---|---|

| Antimicrobial | Sulfathiazole (antibacterial), Ravuconazole (antifungal) nih.govrasayanjournal.co.in |

| Anticancer | Dasatinib, Tiazofurin bohrium.comnih.gov |

| Anti-inflammatory | Meloxicam, Fanetizole nih.gov |

| Antiviral | Ritonavir (Anti-HIV) nih.gov |

The thiazole ring is also integral to naturally occurring molecules like thiamine (B1217682) (Vitamin B1), which is essential for metabolism. researchgate.net The ability of medicinal chemists to modify the thiazole ring at various positions allows for the fine-tuning of a compound's therapeutic properties, leading to the development of novel agents with improved potency and specificity. bohrium.com

In agrochemical chemistry , thiazole derivatives are equally significant, forming the active ingredients in numerous pesticides, herbicides, and fungicides. mdpi.comnih.gov They contribute to sustainable agriculture by protecting crops from a wide range of pests and diseases. mdpi.com Compounds containing the thiazole moiety are valued for their strong biological activity, low toxicity, and the potential for diverse structural modifications to create broad-spectrum pesticides. nih.govmdpi.com For instance, Thiamethoxam is a widely used insecticide that contains a thiazole ring and is effective against a variety of agricultural pests. The ongoing research in this area aims to develop new, highly potent, and environmentally safer agrochemicals based on the thiazole structure. nih.gov

Overview of Current Academic Research Trajectories for Thiazolylamines

Thiazolylamines, also known as aminothiazoles, are a class of compounds characterized by a thiazole ring bearing an amino group. The 2-aminothiazole (B372263) scaffold, in particular, is a highly privileged structure in drug discovery and has been the subject of intense academic and industrial research. Current research trajectories for this class of compounds are diverse and focus on exploiting their vast therapeutic potential.

Table 2: Major Research Areas for 2-Aminothiazole Derivatives

| Research Area | Focus and Recent Findings |

|---|---|

| Anticancer Agents | 2-aminothiazole is a core component of several anticancer drugs, including the FDA-approved kinase inhibitor Dasatinib. bohrium.com Current research focuses on developing new derivatives as inhibitors of various cancer-related targets like tubulin, kinases (e.g., VEGFR-2), and Poly(ADP-Ribose) Polymerase-1 (PARP-1). mdpi.com SAR studies have shown that aromatic substitutions on the thiazole ring often improve antitumor activity. |

| Antimicrobial Agents | With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Thiazolylamines are being extensively investigated for their antibacterial and antifungal properties. Research has demonstrated that functionally substituted 2-aminothiazole derivatives can be potent antibacterial agents, in some cases more active than standard drugs like ampicillin. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting enzymes like MurB, which are crucial for bacterial cell wall synthesis. mdpi.com |

| Enzyme Inhibition | Thiazolylamine derivatives are being explored as inhibitors for a wide range of enzymes implicated in various diseases. Recent studies have investigated their inhibitory effects on human carbonic anhydrases (hCA I and II), which are involved in conditions like glaucoma, and acetylcholinesterase (AChE), a key target in Alzheimer's disease research. bohrium.com |

| Antiviral and Antioxidant Agents | Novel aminothiazole derivatives have been synthesized and tested for antiviral activity, showing promise against influenza A strains. nih.gov The same studies have also revealed that certain substituted aminothiazoles possess significant antioxidant properties, which could be beneficial in combating diseases associated with oxidative stress. nih.gov |

The general trend in this field involves the synthesis of new series of 2-aminothiazole derivatives with diverse substitutions at the 2-amino position and at the 4- and 5-positions of the thiazole ring. These new compounds are then screened against a panel of biological targets to identify novel therapeutic leads. The versatility of the 2-aminothiazole scaffold ensures that it will remain a focal point of medicinal and agrochemical research for the foreseeable future, with ongoing efforts to develop derivatives with enhanced potency, selectivity, and improved safety profiles.

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(14)15-11/h4-8H,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCNUVGFUGMTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350109 | |

| Record name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81529-61-5 | |

| Record name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Tert Butylphenyl 1,3 Thiazol 2 Amine

Established Reaction Pathways for 1,3-Thiazol-2-amine Core Synthesis

The construction of the 2-aminothiazole (B372263) core is a well-documented area of heterocyclic chemistry, with both classical and modern methods offering routes to this valuable scaffold.

The most prominent and historically significant method for synthesizing 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis, first reported in 1887. This reaction is a cornerstone of heterocyclic chemistry and typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.comnih.gov The reaction proceeds via a cyclocondensation mechanism. First, the sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide. This is followed by an intramolecular cyclization where one of the nitrogen atoms attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic 2-aminothiazole ring.

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles by simply varying the α-haloketone and the thiourea starting materials. derpharmachemica.com While effective, traditional Hantzsch syntheses can sometimes require prolonged reaction times and heating, which may lead to mediocre yields and the need for extensive purification. nih.gov

To overcome the limitations of classical methods, numerous modern synthetic strategies have been developed to improve efficiency, yield, and environmental friendliness. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the Hantzsch synthesis of various 2-aminothiazole derivatives.

Ultrasonic Irradiation: Similar to microwave assistance, sonication provides an alternative energy source that can promote reactions. One-pot, three-component syntheses of thiazole derivatives have been achieved under ultrasonic irradiation, offering good to excellent yields in a green and efficient manner. nih.gov

Catalyst-Driven Reactions: Modern methodologies often employ catalysts to enhance reaction rates and selectivity. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. nih.gov Other approaches involve copper-catalyzed [3+1+1] type condensations or palladium-catalyzed constructions from vinyl azides. organic-chemistry.org

Flow Chemistry: Performing the Hantzsch synthesis in a heated microreactor system allows for precise control over reaction conditions, such as temperature and time, leading to improved conversions and facilitating the generation of compound libraries. rsc.org

Electrochemical Methods: A green and sustainable approach involves the electrochemical oxidative cyclization of enaminones with thioamides to produce thiazoles under metal- and oxidant-free conditions. organic-chemistry.org

These modern strategies offer significant advantages by providing milder reaction conditions, shorter reaction times, and access to a broader range of functionalized thiazole scaffolds. organic-chemistry.org

Specific Synthetic Routes to 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine and its Analogs

The synthesis of this compound is most directly achieved via the Hantzsch thiazole synthesis. The key precursors for this reaction are 2-chloro-1-(4-tert-butylphenyl)ethanone or 2-bromo-1-(4-tert-butylphenyl)ethanone (B29356) and unsubstituted thiourea. The reaction involves the condensation of these two components, typically by heating in a suitable solvent such as ethanol, to yield the target compound.

The general applicability of this method allows for the synthesis of a wide range of analogs by varying the substituents on both the α-haloketone and the thiourea. For example, using N-substituted thioureas leads to the formation of N-substituted 2-aminothiazoles. A general procedure involves refluxing a mixture of the α-halo ketone, the thiourea, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nanobioletters.com

| α-Halo Ketone | Thiourea Derivative | Product | Yield | Reference |

|---|---|---|---|---|

| 2-bromo-1-(p-tolyl)ethanone | 1-(2-nitrophenyl)thiourea | N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amine | 94% | nanobioletters.com |

| 2-bromo-1-(p-tolyl)ethanone | 1-(4-fluorophenyl)thiourea | N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine | 96% | nanobioletters.com |

| 2-bromo-1-(4-methoxyphenyl)ethanone | 1-(4-nitrophenyl)thiourea | 4-(4-methoxyphenyl)-N-(4-nitrophenyl)thiazol-2-amine | 95% | nanobioletters.com |

| 2-bromo-1-(4-chlorophenyl)ethanone | 1-(4-methoxyphenyl)thiourea | 4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine | 93% | nanobioletters.com |

| 2-bromo-1-(4-chlorophenyl)ethanone | 1-(2,4-difluorophenyl)thiourea | 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine | 94% | nanobioletters.com |

Derivatization and Functionalization Strategies

Once synthesized, this compound can be further modified at several positions to generate a library of related compounds for various applications.

The exocyclic amino group at the C2 position is a primary site for derivatization. Its nucleophilic character allows it to readily participate in several chemical transformations:

Acylation: The amino group can be acylated by reacting it with acid chlorides or anhydrides to form the corresponding N-acyl-2-aminothiazole derivatives (amides). mdpi.com For example, 2-aminobenzothiazoles can be converted to their acetanilide (B955) derivatives using acetic acid. semanticscholar.org

Schiff Base Formation: Condensation with various aldehydes yields the corresponding Schiff bases (imines). This reaction provides a straightforward method to introduce a wide range of substituents onto the amine nitrogen. mdpi.comnih.gov

Mannich Reaction: The 2-amino group can participate in multicomponent reactions, such as the Mannich reaction. Condensation of a 2-aminothiazole, an aldehyde, and a compound with an active hydrogen (like 2-naphthol) results in the formation of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols. researchgate.net

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminothiazole derivative | Acid chloride / Anhydride | Acylation | Amide | mdpi.com |

| 2-Aminothiazole derivative | Aldehyde | Condensation | Schiff Base (Imine) | nih.gov |

| 2-Aminothiazole | Aldehyde, 2-Naphthol | Mannich Reaction | Aminomethylnaphthol | researchgate.net |

| 2-Aminobenzothiazole | Acetic acid, Triethyl orthoformate, NaN3 | Acetylation | Acetanilide | semanticscholar.org |

Structural diversity can also be introduced by modifying the phenyl and thiazole rings.

Phenyl Moiety: The most common strategy to achieve diversity on the 4-phenyl ring is to begin the Hantzsch synthesis with appropriately substituted α-haloketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone or 2-bromo-1-(4-methoxyphenyl)ethanone). nanobioletters.com Post-synthetic modification of the tert-butylphenyl ring is less common but could potentially be achieved through electrophilic aromatic substitution, although the directing effects of the thiazole ring and the tert-butyl group would need to be considered.

Thiazole Moiety: The C5 position of the thiazole ring is another site for functionalization. While unsubstituted in the parent compound, this position can be modified through various reactions. For example, direct C-H arylation of heterocycles using copper catalysts has been reported, which could potentially be applied to introduce substituents at the C5 position. organic-chemistry.org Another approach is the synthesis of 2-amino-5-(arylazo)-thiazole compounds, which introduces a functional azo group at this site. mdpi.com These strategies allow for the expansion of structural diversity beyond what is possible through the initial choice of Hantzsch reactants.

Advanced Methodologies for Compound Library Generation

The generation of compound libraries, which are large collections of distinct but structurally related molecules, is a cornerstone of modern drug discovery and materials science. For a specific scaffold like this compound, creating a library of derivatives allows for the systematic exploration of the structure-activity relationship (SAR). Advanced methodologies are employed to rapidly and efficiently synthesize these libraries. Techniques such as parallel synthesis and automated synthesis platforms enable the simultaneous production of numerous compounds. benthamdirect.com A key strategy in library generation is the use of robust and high-yielding chemical reactions that are amenable to automation and diversification. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this context, as it significantly accelerates reaction times and often improves yields, facilitating the rapid generation of diverse chemical entities. beilstein-journals.org This approach is particularly valuable for constructing heterocyclic cores like the 2-aminothiazole ring system, which is a privileged structure in medicinal chemistry. medmedchem.comresearchgate.net

Microwave-Assisted Synthesis in Thiazole Chemistry

Microwave-assisted synthesis has become an increasingly important technique in organic chemistry, offering significant advantages over conventional heating methods. nih.gov This technology utilizes microwave energy to heat reactions directly and efficiently, leading to a dramatic reduction in reaction times, often from hours to mere minutes. medmedchem.comresearchgate.net This rapid and uniform heating can also lead to higher product yields, increased purity, and enhanced reaction selectivity. beilstein-journals.orgjusst.org For these reasons, microwave-assisted synthesis is considered an eco-friendly or "green chemistry" approach, as it is highly efficient and often minimizes the use of hazardous solvents. medmedchem.comjusst.org

In the context of thiazole chemistry, microwave irradiation has been successfully applied to classical reactions like the Hantzsch thiazole synthesis, which is a primary method for preparing the 2-aminothiazole core structure. nih.govnih.gov The Hantzsch reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. nih.govchemhelpasap.com Under microwave conditions, this reaction can be performed rapidly, often in a one-pot procedure, to yield functionalized 2-aminothiazoles. researchgate.net For example, the reaction of an appropriately substituted α-bromoketone with thiourea under microwave irradiation provides a direct route to various 2-amino-4-arylthiazoles.

The benefits of microwave-assisted synthesis over conventional reflux methods for preparing 2-aminothiazole derivatives are well-documented. Studies have shown that microwave-assisted reactions not only proceed much faster but also result in significantly higher yields and require less rigorous purification of the final products. nih.gov The table below summarizes various conditions and outcomes for the microwave-assisted synthesis of 2-aminothiazole derivatives, illustrating the efficiency of this methodology.

| Reactants | Microwave Conditions | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted Ketone, Thiourea, Iodine | 170 W | None (Solvent-free) | 5-15 min | Good | jusst.org |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | 90 °C, 250 psi | Methanol | 30 min | 89-95 | nih.gov |

| Acetophenone, Thiourea, Iodine | 150-200 W | None (Solvent-free) | 2-3 min | Not specified | google.com |

| Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | 500 W, 150 °C | Ethanol | 4-8 min | High/Efficient | mdpi.com |

| α-bromoketones, Thiourea | Not specified | Not specified | Rapid | Not specified | researchgate.net |

This table is interactive. Click on headers to sort.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 Tert Butylphenyl 1,3 Thiazol 2 Amine and Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine provides a distinct fingerprint of its proton environments. The tert-butyl group is expected to produce a sharp, intense singlet in the upfield region, typically around 1.3 ppm, integrating to nine protons. The aromatic protons on the para-substituted phenyl ring typically exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic region (approximately 7.3-7.8 ppm). The proton at the 5-position of the thiazole (B1198619) ring is anticipated to appear as a singlet, with its chemical shift influenced by the electronic nature of the heterocyclic system, generally observed between 6.5 and 7.5 ppm in related structures. nih.gov The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on typical chemical shift ranges for analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -C(CH₃)₃ | ~ 1.34 | Singlet | 9H | tert-butyl group |

| -NH₂ | Variable (e.g., ~ 5.0-7.0) | Broad Singlet | 2H | Amino group |

| Thiazole-H5 | ~ 6.7 - 7.6 | Singlet | 1H | Thiazole ring proton |

| Phenyl-H | ~ 7.40 | Doublet | 2H | Aromatic protons ortho to tert-butyl |

| Phenyl-H | ~ 7.75 | Doublet | 2H | Aromatic protons ortho to thiazole |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The tert-butyl group will show two signals: one for the three equivalent methyl carbons (around 31 ppm) and another for the quaternary carbon (around 34 ppm). The phenyl ring will exhibit four signals corresponding to its four unique carbon environments. The thiazole ring carbons also resonate at characteristic positions; the C2 carbon, bonded to two nitrogen atoms, is the most deshielded and typically appears around 168 ppm. asianpubs.orgnanomedicine-rj.com The C4 and C5 carbons of the thiazole ring are expected in the range of 100-150 ppm. asianpubs.orgnanomedicine-rj.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on published values for similar 2-amino-4-phenylthiazole (B127512) structures. asianpubs.orgnanomedicine-rj.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| -C(C H₃)₃ | ~ 31.4 | tert-butyl methyl carbons |

| -C (CH₃)₃ | ~ 34.7 | tert-butyl quaternary carbon |

| Thiazole-C5 | ~ 102 - 107 | Thiazole ring |

| Phenyl-C | ~ 125.8 | Aromatic CH |

| Phenyl-C | ~ 127.5 | Aromatic CH |

| Phenyl-C (ipso) | ~ 132.0 | Aromatic C attached to thiazole |

| Thiazole-C4 | ~ 150.5 | Thiazole ring |

| Phenyl-C (ipso) | ~ 151.0 | Aromatic C attached to tert-butyl |

| Thiazole-C2 | ~ 168.8 | Thiazole ring (C-NH₂) |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two doublets of the aromatic protons, confirming their ortho relationship on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It would be used to definitively assign the signals for the thiazole C5-H5 and the carbons and protons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations would include those between the tert-butyl protons and the quaternary carbon and its attached aromatic carbon, as well as correlations from the thiazole H5 proton to the C4 and C2 carbons of the thiazole ring and the ipso-carbon of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₃H₁₆N₂S. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to the calculated exact mass of its protonated ion [M+H]⁺ (233.1107), thereby confirming the elemental composition. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like 2-aminothiazole (B372263) derivatives, typically producing a protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov The ESI-MS spectrum of this compound would be expected to show a prominent peak at an m/z corresponding to the protonated molecule (C₁₃H₁₇N₂S⁺), confirming its molecular weight of 232.35 g/mol . nih.govsigmaaldrich.com

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecular ion is fragmented. A characteristic fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a stable tertiary carbocation. This would produce a significant fragment ion with a mass loss of 15 Da from the parent ion. researchgate.net

Table 3: Predicted ESI-MS Ions for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₃H₁₇N₂S⁺ | 233.11 | Protonated molecular ion |

| [M-CH₃+H]⁺ | C₁₂H₁₄N₂S⁺ | 218.09 | Fragment ion after loss of a methyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum is expected to show a series of characteristic absorption bands that confirm the presence of its key structural components: the primary amine group (-NH₂), the thiazole ring, the para-substituted phenyl ring, and the tert-butyl group.

The analysis of related 2-aminothiazole and 1,3,4-thiadiazole (B1197879) structures allows for the assignment of probable vibrational frequencies for the target molecule. For instance, studies on various thiazole derivatives show characteristic peaks for the C=N stretching within the thiazole ring. epu.edu.iq Similarly, the N-H stretching vibrations of the primary amine group are typically observed as distinct bands in the higher wavenumber region of the spectrum. mdpi.com

The expected characteristic IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3150 - 3000 | C-H stretching | Aromatic (Phenyl & Thiazole rings) |

| 2960 - 2870 | C-H stretching (asymmetric & symmetric) | Aliphatic (tert-Butyl group) |

| ~1645 | C=N stretching | Thiazole Ring |

| 1610 - 1500 | C=C stretching | Aromatic Ring System |

| ~1520 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| ~1365 | C-H bending (symmetric) | tert-Butyl Group |

| ~830 | C-H out-of-plane bending | 1,4-disubstituted (para) Phenyl Ring |

| ~700 | C-S stretching | Thiazole Ring |

This table is generated based on typical vibrational frequencies for the functional groups present and data from analogous compounds.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While the specific crystal structure of this compound has not been publicly reported, the structure of its parent analogue, 2-Amino-4-phenylthiazole, provides significant insight. iucr.org A study of this compound revealed an almost planar molecular structure, with a very small dihedral angle of 6.2(3)° between the planes of the phenyl and thiazole rings. iucr.org This planarity suggests a degree of electronic conjugation between the two ring systems. iucr.org

In the crystal lattice of 2-Amino-4-phenylthiazole, molecules are linked by intermolecular hydrogen bonds formed between one of the hydrogen atoms of the amino group and the nitrogen atom of the thiazole ring of an adjacent molecule. iucr.org This interaction is a key feature stabilizing the crystal structure. It is highly probable that this compound would exhibit similar hydrogen bonding patterns. However, the presence of the bulky tert-butyl group would likely have a significant impact on the crystal packing, potentially leading to a less dense structure and a larger dihedral angle between the phenyl and thiazole rings to minimize steric hindrance.

The crystallographic data for the closely related analogue, 2-Amino-4-phenylthiazole, is presented below as a predictive model.

| Parameter | 2-Amino-4-phenylthiazole |

| Chemical Formula | C₉H₈N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.869(1) |

| b (Å) | 16.291(2) |

| c (Å) | 9.003(1) |

| β (°) | 99.43(1) |

| V (ų) | 848.2(2) |

| Z | 4 |

Data sourced from the crystallographic study of 2-Amino-4-phenylthiazole. iucr.org

The structural confirmation of various other thiazole derivatives by X-ray crystallography further underscores the reliability of this technique for elucidating the nuanced structural features of this class of heterocyclic compounds. nih.govsemanticscholar.orgresearchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 4 Tert Butylphenyl 1,3 Thiazol 2 Amine Analogs

Influence of the tert-Butylphenyl Moiety on Biological Profile

The substituent at the 4-position of the thiazole (B1198619) ring plays a pivotal role in modulating the pharmacological properties of these compounds. The 4-(tert-butylphenyl) group is a defining feature that significantly influences lipophilicity and, consequently, interaction with biological targets.

The inclusion of bulky alkyl groups on the phenyl ring, such as tert-butyl or sec-butyl, is known to enhance the lipophilic character of the molecule. This increased lipophilicity can improve membrane permeability, a critical factor for a compound's ability to reach its intracellular target. For instance, the sec-butylphenyl group in a related analog was noted to enhance membrane permeability when compared to unsubstituted thiazoles . Modifications to this alkylphenyl group can directly alter the binding affinities for biological targets like estrogen receptors .

However, the influence of the tert-butyl group is highly dependent on the specific biological target. While it can be beneficial, it is not universally activity-enhancing. For some anticancer applications, the 4-tert-butyl substitution on the phenyl ring resulted in lower activity compared to other substituents like 4-methyl or even an unsubstituted phenyl ring nih.gov.

Research into antiviral and antioxidant activities has shown that various substituents on the 4-phenyl ring can fine-tune the biological profile. Analogs featuring electron-withdrawing groups like 4-fluoro, 4-chloro, 4-cyano, and 4-trifluoromethyl have demonstrated significant antioxidant and, in some cases, antiviral properties against influenza A strains mdpi.com. This indicates that the electronic properties of the substituent on the phenyl ring are as critical as its steric bulk.

| Substituent at 4-position of Phenyl Ring | Observed Biological Activity/Property | Reference |

|---|---|---|

| H (unsubstituted) | Higher anticancer activity than 4-tert-butyl in some studies. | nih.gov |

| tert-Butyl | Enhances lipophilicity; may decrease anticancer activity in some contexts. | nih.gov |

| sec-Butyl | Enhances membrane permeability. | |

| Fluorine | Demonstrated antioxidant activity. | mdpi.com |

| Trifluoromethyl | Showed significant antiviral activity against influenza A. | mdpi.com |

Impact of Amine Substitutions on Bioactivity

The 2-amino group on the thiazole ring is a primary site for chemical modification, serving as a versatile handle to alter a compound's biological and physicochemical properties. The nature of the substituent on this amine can drastically impact potency and the mechanism of action.

Studies on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors revealed that substitution at the 2-amino position is critical. While introducing a N-(2,4-dimethoxyphenyl) group led to potent antiproliferative activity, further substitution with smaller alkyl or acyl groups, such as methyl or acetyl, on the nitrogen atom resulted in reduced activity nih.gov. This suggests that a larger, specific aromatic substituent is preferred for interacting with the target protein.

The type of linkage also matters. Thiazolyl-N-substituted amide derivatives have been found to exhibit better antibacterial activity compared to their corresponding substituted phenyl thiazolyl urea (B33335) analogs globethesis.com. Furthermore, the synthesis of novel thiazol-2-amines via the Mannich reaction, which introduces a methylene (B1212753) bridge to a secondary amine, showed that the nature of the secondary amine has a significant impact on the in-vitro antimicrobial activity of the final compound nih.gov. For instance, an analog incorporating a benzimidazole (B57391) moiety displayed excellent inhibition against several bacterial strains nih.gov.

| Substitution at 2-Amine Position | Effect on Bioactivity | Target/Activity | Reference |

|---|---|---|---|

| Unsubstituted (-NH₂) | Baseline activity, serves as starting point for modification. | General | |

| N-Acetyl | Reduced activity compared to N-aryl substitution. | Antiproliferative (Tubulin Inhibition) | nih.gov |

| N-Methyl | Reduced activity compared to N-aryl substitution. | Antiproliferative (Tubulin Inhibition) | nih.gov |

| N-(2,4-dimethoxyphenyl) | Significant enhancement of antiproliferative activity. | Antiproliferative (Tubulin Inhibition) | nih.gov |

| N-((1H-benzo[d]imidazol-1-yl)methyl)- | Excellent antibacterial activity. | Antimicrobial | nih.gov |

Effect of Thiazole Ring Substitutions on Pharmacological Activity

While the 2- and 4-positions are common points of variation, substitutions on the thiazole ring itself, particularly at the 5-position, provide another avenue for optimizing pharmacological activity.

SAR studies have shown that the 5-position of the thiazole ring is sensitive to substitution. For certain anticancer activities, substitution at this position with halogen atoms like bromo or chloro led to a decrease in potency compared to the unsubstituted analog nih.gov. In one analysis, the order of decreasing activity based on thiazole ring substitution was found to be: unsubstituted > 5-bromo = 5-chloro nih.gov.

Conversely, the introduction of more complex functionalities at the C5 position can be highly beneficial. For example, the incorporation of a carboxanilide side chain at the fifth position of the thiazole ring was found to be significant for producing a cytostatic impact on human chronic myeloid leukemia cells mdpi.comsemanticscholar.org. This highlights that the effect of substitution is not merely about the presence of a group, but its specific chemical nature and its ability to form favorable interactions with the biological target.

In the development of novel agents against breast cancer, a series of 1,3-thiazole derivatives were synthesized where substitutions were made on a group attached to the 2-amino position, but the core activity relied on the integrity of the 2-amino-4-phenylthiazole (B127512) scaffold mdpi.com.

| Substitution at Thiazole C5-Position | Effect on Bioactivity | Target/Activity | Reference |

|---|---|---|---|

| Unsubstituted (-H) | Highest activity in some anticancer assays. | Anticancer | nih.gov |

| Bromo (-Br) | Decreased activity compared to unsubstituted. | Anticancer | nih.gov |

| Chloro (-Cl) | Decreased activity compared to unsubstituted. | Anticancer | nih.gov |

| Carboxanilide side chain | Significant cytostatic impact. | Anticancer (Leukemia) | mdpi.comsemanticscholar.org |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Different stereoisomers of a drug can exhibit varying levels of potency, efficacy, and even different pharmacological effects, as they interact differently with chiral biological macromolecules like proteins and enzymes.

While extensive stereochemical SAR studies for the 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine scaffold are not widely documented, research on structurally related analogs underscores the importance of stereoisomerism. In a series of novel tert-butylphenylthiazoles developed as antimicrobial agents, the stereoconfiguration of substituents was shown to be a critical determinant of the activity spectrum nih.gov. For example, one analog containing a trans-1,4-diaminocyclohexane linker displayed moderate potency against several microbial strains. When its stereoisomer was changed to the cis configuration, the resulting compound maintained its activity against MRSA but exhibited decreased activity against E. coli, C. difficile, and C. albicans nih.gov. This demonstrates that subtle changes in the spatial arrangement of functional groups can fine-tune the selectivity profile of a compound.

Rational Design Principles for Enhanced Potency and Selectivity

The collective insights from SAR studies enable the rational design of new analogs with improved potency and selectivity. Several key principles have emerged for the optimization of thiazole-based compounds.

Modulation of Physicochemical Properties : A primary strategy involves adjusting lipophilicity to improve pharmacokinetics. The use of bulky, lipophilic groups like tert-butyl on the 4-phenyl ring can enhance membrane permeability, which is crucial for reaching intracellular targets .

Bioisosteric Replacement : To improve metabolic stability or other drug-like properties, functional groups can be replaced with bioisosteres—substituents that retain the desired biological activity. For example, in the development of thiamine (B1217682) analogs, a metabolically vulnerable ester linker was successfully replaced with a more stable amide, and subsequently with an amino-oxetane bioisostere, which improved affinity while maintaining stability cam.ac.uk.

Structure-Based Design and Docking : Computational tools are invaluable for rational design. Molecular docking studies help visualize how a compound binds to its target, such as the colchicine (B1669291) binding site of tubulin or the active sites of microbial enzymes nih.govnih.gov. This allows for the design of new derivatives with substituents positioned to maximize favorable interactions (e.g., hydrogen bonds, π-π stacking) and enhance binding affinity nih.gov.

Targeting Selectivity : Achieving selectivity for a specific biological target (e.g., a particular kinase isoform) over others is a major goal in drug design to minimize off-target effects. Medicinal chemistry optimization, involving the systematic variation of substituents on the thiazole, phenyl, and amine moieties, has led to the discovery of inhibitors with remarkable selectivity for specific targets like cyclin-dependent kinases 4 and 6 (CDK4/6) nih.gov.

By applying these principles, medicinal chemists can move beyond random screening and purposefully engineer next-generation this compound analogs with superior therapeutic profiles.

Computational Chemistry and Cheminformatics Applications in Thiazole Research

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of molecules. For thiazole (B1198619) derivatives, these methods elucidate electronic structure, reactivity, and spectroscopic features, offering a microscopic view of their behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine and related compounds, DFT calculations are employed to predict optimized geometries, vibrational frequencies, and various thermodynamic properties. core.ac.ukepu.edu.iq

Theoretical studies on the closely related 4-tert-butyl-1,3-thiazol-2-amine (B189682) have been performed using the B3LYP/6-311+G method. core.ac.ukresearchgate.net These calculations provide detailed information on geometrical parameters like bond lengths and angles. core.ac.uk The method is also used to calculate thermal properties such as rotational constants and zero-point vibrational energies. researchgate.net The calculated vibrational wavenumbers (FTIR spectra) often show excellent correlation with experimental data, confirming the accuracy of the computed molecular structure. core.ac.ukresearchgate.net Furthermore, DFT is used to determine quantum chemical parameters that describe the reactivity of the molecule. plos.orgnih.gov

| Property | Description | Application in Thiazole Research |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles. mdpi.com |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. core.ac.ukresearchgate.net |

| Thermodynamic Properties | Calculation of enthalpy, entropy, and heat capacity. researchgate.net | Provides insight into the stability and energy of the molecule at different temperatures. |

| Reactivity Descriptors | Parameters like chemical hardness, electronic chemical potential, and electrophilicity index. | Predicts how the molecule will interact with other chemical species. mdpi.com |

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electronic transitions. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive. mdpi.com For thiazole azo dyes, the nature of acceptor moieties has been shown to dictate the energy and shape of the LUMOs. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netnih.gov It helps in identifying the regions that are rich or deficient in electrons, which is critical for predicting sites for nucleophilic and electrophilic attacks. researchgate.netnumberanalytics.com In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as those around nitrogen or oxygen atoms, which are prone to electrophilic attack. nih.govresearchgate.net Conversely, regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov This analysis is instrumental in understanding intermolecular interactions, including hydrogen bonding and biological recognition processes. nih.govmdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying how a molecule like this compound might interact with biological targets and behave in a dynamic environment.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, helping to identify potential drug candidates based on their binding affinities and interaction patterns. nih.govresearchgate.net For thiazole derivatives, docking studies have been used to predict their binding modes with various protein targets, such as kinases, enzymes, and receptors. mdpi.comnih.govresearchgate.net The results are often presented as a docking score, which estimates the binding free energy, and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. mdpi.com

| Target Protein Class | Example PDB ID | Thiazole Application | Docking Score (Example) |

| Protein Kinase | 1EPG (EGFR) | Anticancer activity mdpi.com | -7.91 kcal/mol (for a related thiazole) mdpi.com |

| Alpha-Amylase | 4GQR | Antidiabetic potential researchgate.net | -65.4933 (Binding Energy for a related thiazole) researchgate.net |

| Bacterial Protein | 1JIJ | Antimicrobial activity researchgate.net | Good docking score reported researchgate.net |

| Tubulin | 4O2B | Anticancer (Tubulin polymerization inhibition) researchgate.net | IC50 of 2.00 ± 0.12 μM (for a related thiazole) researchgate.net |

Note: The docking scores are illustrative examples from studies on various thiazole derivatives and are not specific to this compound unless stated.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of a ligand and its complex with a receptor over time. nih.govresearchgate.net Following molecular docking, MD simulations are often performed on the ligand-receptor complex to validate the docking results and assess the stability of the predicted binding pose. plos.orgresearchgate.net These simulations can reveal how the ligand and protein move and adapt to each other, providing insights into the flexibility of the system and the strength of the interactions. researchgate.net Analysis of the MD trajectory can yield information on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy, which collectively describe the stability and binding kinetics of the complex. researchgate.netnih.gov For thiazole derivatives, MD simulations have been used to confirm the stability of their complexes with targets like the LasR protein and DNA gyrase B. plos.orgresearchgate.net

Cheminformatics Tools for Compound Analysis and Library Design

Cheminformatics combines computational methods with chemical information to support drug discovery and design. nih.gov These tools are used to analyze large datasets of chemical compounds, predict their properties, and design new molecules with desired characteristics. nih.gov For thiazole research, cheminformatics is applied to select compounds for screening, generate virtual libraries of derivatives, and predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govamazonaws.com

Tools like the ZINC database and online calculators such as PreADMET are used to build and screen libraries of thiazole derivatives for specific biological activities. plos.orgnih.gov Cheminformatics approaches also help in analyzing structure-activity relationships (SAR), identifying the chemical features responsible for a compound's biological effects. nih.gov This knowledge is then used to design focused libraries of new thiazole analogues with potentially improved potency and selectivity. nih.govresearchgate.net

Predictive Modeling for Biological Activity (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov In the context of this compound and related thiazoles, QSAR is a powerful tool for predicting efficacy against various biological targets, such as enzymes or receptors, and for guiding the rational design of more potent derivatives.

The development of a QSAR model for a series of compounds analogous to this compound typically involves several key steps. First, a dataset of thiazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., charge distribution), steric properties (e.g., molecular volume, shape indices), and lipophilicity (e.g., LogP). nih.gov Finally, statistical methods, such as multiple linear regression, are used to build a mathematical equation that links a selection of these descriptors to the observed biological activity.

For instance, in a QSAR study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors, researchers developed a three-dimensional (3D-QSAR) model to understand how steric and electrostatic fields around the molecules influence their antiproliferative activity. nih.gov Such a model could reveal that for a compound like this compound, the bulky tert-butyl group contributes positively to activity by fitting into a specific hydrophobic pocket of the target protein. Conversely, the model might indicate that adding an electron-withdrawing group to the phenyl ring could enhance electrostatic interactions and improve potency.

The predictive power and reliability of a QSAR model are assessed through rigorous statistical validation. Key parameters include the coefficient of determination (r²), which measures how well the model fits the data, and the cross-validation coefficient (q² or r²(CV)), which assesses its predictive ability on new data. researchgate.net A robust QSAR model provides valuable insights into the key structural features required for biological activity, enabling the in silico design of new analogs with predicted high potency before their synthesis is undertaken. nih.gov

Table 1: Example Statistical Validation of a QSAR Model for Cytotoxicity of Thiazole Derivatives This table presents representative data from a QSAR study on thiazole derivatives, illustrating the statistical parameters used to validate such a model.

| Parameter | Description | Value |

| r² | Coefficient of determination | 0.941 |

| F-statistic | Fisher's test value for statistical significance | 99.103 |

| Se | Standard error of the estimate | 0.0006 |

| r²(CV) | Cross-validated correlation coefficient | > 0.50 |

Data adapted from a study on thiazole derivatives as antitubulin agents. nih.govresearchgate.net

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening is a computational technique used in drug discovery to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. jddtonline.info This process is crucial for identifying novel analogs of a lead compound like this compound. Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS) is employed when the three-dimensional structure of the biological target is known, usually from X-ray crystallography or NMR spectroscopy. The primary method used in SBVS is molecular docking. In this process, computational algorithms predict the preferred orientation and binding affinity of a compound when bound to the target. For a molecule like this compound, docking simulations could be performed against a relevant cancer target, such as a protein kinase or tubulin. nih.gov The results would predict how the compound fits into the protein's active site, identifying key interactions—such as hydrogen bonds from the 2-amino group or hydrophobic interactions involving the tert-butylphenyl moiety—that stabilize the complex. nih.govmdpi.com Researchers have successfully used SBVS to identify novel thiazole-based inhibitors for targets like SIRT2, where docking highlighted crucial π–π stacking interactions with specific phenylalanine residues in the binding pocket. mdpi.commdpi.com

Ligand-Based Virtual Screening (LBVS) is utilized when the structure of the target is unknown, but a set of molecules known to be active are available. In this scenario, the known active compound, such as this compound, serves as a template. The screening process then searches for other molecules in a database that share similar structural or chemical features. Methods for LBVS include 2D similarity searching, which compares physicochemical properties and 2D structural fragments, and 3D shape-based searching, which assesses the volumetric and chemical feature similarity (e.g., hydrogen bond donors/acceptors, hydrophobic centers) between the template and database compounds. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.

Both screening methodologies can efficiently filter vast virtual libraries containing millions of compounds down to a manageable number of promising candidates for laboratory synthesis and testing. This computational pre-selection significantly enhances the efficiency of discovering novel and potent analogs based on the this compound scaffold. jddtonline.info

Table 2: Illustrative Virtual Screening Results for Thiazole Analogs Against a Protein Target This table provides a hypothetical example of data generated from a structure-based virtual screening campaign, showing how different analogs might be ranked based on their predicted binding affinity.

| Compound ID | Modification from Parent Structure | Docking Score (kcal/mol) | Predicted Key Interactions |

| Parent | This compound | -8.5 | Hydrogen bond with Ser140; Hydrophobic contact with Leu83 |

| Analog 1 | tert-butyl replaced with trifluoromethyl | -9.2 | Hydrogen bond with Ser140; Halogen bond with Gly142 |

| Analog 2 | Phenyl replaced with pyridine | -7.9 | Hydrogen bond with Ser140; Polar contact with Asp181 |

| Analog 3 | Hydrogen on amino group replaced with methyl | -8.1 | Loss of one hydrogen bond; Steric clash with Ser140 |

| Analog 4 | tert-butyl replaced with isopropyl | -8.7 | Hydrogen bond with Ser140; Hydrophobic contact with Leu83 |

Docking scores are a measure of predicted binding affinity, with more negative values indicating stronger binding. nih.gov

Emerging Research Perspectives and Future Directions for 4 4 Tert Butylphenyl 1,3 Thiazol 2 Amine

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The traditional synthesis of 2-aminothiazole (B372263) derivatives is dominated by the Hantzsch thiazole (B1198619) synthesis, which typically involves the reaction of α-haloketones with thiourea (B124793). tandfonline.comnih.gov While effective, conventional methods often require extended heating and can produce mediocre yields, prompting a shift towards more efficient and environmentally benign strategies. nih.gov

Modern advancements focus on green chemistry principles, utilizing alternative energy sources and novel catalytic systems to improve reaction efficiency and sustainability. nih.govmdpi.com Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times from hours to minutes and improve product yields compared to conventional reflux conditions. nih.govnih.govbeilstein-journals.org Another approach involves the use of ultrasonic irradiation, which offers higher yields and shorter reaction times under milder conditions. mdpi.com

The development of novel catalysts is a key area of innovation. Sustainable methods include using aqueous extracts from waste neem leaves, which can yield products in over 90% yield at room temperature. tandfonline.com Recyclable, magnetically separable nanocatalysts are also being developed for the one-pot synthesis of 2-aminothiazoles, offering ease of separation and catalyst reuse. rsc.org Furthermore, photocatalytic methods are emerging as an eco-friendly alternative for the synthesis of thiazole derivatives. researchgate.netchemistryworld.com

Table 1: Comparison of Synthetic Methodologies for 2-Aminothiazole Derivatives

| Methodology | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Hantzsch | Reflux in solvent (e.g., ethanol) for several hours. | Well-established, versatile. | Long reaction times, moderate yields, high energy consumption. nih.gov |

| Microwave-Assisted | Microwave irradiation for several minutes. | Drastically reduced reaction times, higher yields, increased efficiency. nih.govresearchgate.net | Requires specialized microwave reactor equipment. |

| Ultrasonic Irradiation | Sonication at room temperature. | Shorter reaction times than conventional methods, mild conditions. mdpi.com | Requires ultrasonic equipment. |

| Green Catalysis | Aqueous plant extracts (e.g., neem) at room temperature. | Environmentally friendly, inexpensive, high yields, simple workup. tandfonline.com | Catalyst preparation and standardization may be required. |

| Nanocatalysis | Recyclable magnetic nanocatalysts, 80°C. | High efficiency, easy catalyst separation and reuse, non-toxic. rsc.org | Synthesis of the nanocatalyst can be complex. |

| Photocatalysis | Light irradiation with a suitable photocatalyst. | Utilizes light energy, eco-friendly. researchgate.netresearchgate.net | Can require specific photocatalysts and reactor setups. |

Exploration of Undiscovered Biological Targets and Pathways

The 2-aminothiazole scaffold is a well-established kinase inhibitor template, forming the core of clinically approved drugs like Dasatinib, a pan-Src family kinase inhibitor used in cancer therapy. nih.govnih.gov This precedent suggests that 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine and its derivatives are prime candidates for targeting a wide range of protein kinases implicated in human diseases.

Future research can focus on screening this compound against lesser-explored kinases that are crucial in cancer and inflammatory diseases. Potential targets include:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth. nih.gov Inhibition of VEGFR-2 is an effective anticancer strategy. nih.gov

Aurora Kinases: A family of serine/threonine kinases that play a critical role in cell division. nih.gov Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

Checkpoint Kinase 1 (CHK1): A vital component of the DNA damage response pathway. researchgate.net Inhibiting CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation. researchgate.net

Beyond kinases, the 2-aminothiazole core is present in molecules with diverse antimicrobial activities. ijpsr.comresearchgate.net This opens pathways for exploring this compound as an inhibitor of novel bacterial or fungal targets. Studies on related compounds have identified potential targets such as DNA gyrase and topoisomerase IV in bacteria, and lanosterol (B1674476) C14α-demethylase in fungi. nih.govekb.eg

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Target Example | Biological Function / Disease Relevance |

|---|---|---|

| Protein Kinases | Src Family Kinases | Cell growth, proliferation, survival; Cancer. nih.gov |

| VEGFR-2 | Angiogenesis; Cancer. nih.gov | |

| Aurora Kinase | Mitosis, cell cycle control; Cancer. nih.gov | |

| CHK1 | DNA damage response; Cancer therapy sensitization. researchgate.net | |

| Bacterial Enzymes | DNA Gyrase / Topoisomerase IV | DNA replication; Bacterial infections. ekb.eg |

| Fungal Enzymes | Lanosterol C14α-demethylase | Ergosterol biosynthesis (cell membrane); Fungal infections. nih.gov |

Advanced Computational Techniques for Rational Drug Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold. These techniques allow for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Molecular Docking is a primary technique used to predict the binding orientation and affinity of a molecule to its biological target. nih.gov For example, docking studies can be used to model how derivatives of this compound fit into the ATP-binding pocket of various kinases, guiding modifications to enhance binding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A robust QSAR model can predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction is crucial for early-stage drug discovery. In silico models can forecast the drug-like properties of a compound, helping to identify potential liabilities such as poor solubility or metabolic instability before significant resources are invested. nih.gov

Molecular Dynamics (MD) Simulations provide insight into the dynamic behavior of a ligand-protein complex over time. nih.govnih.gov MD can validate the stability of binding modes predicted by docking and reveal subtle conformational changes that influence biological activity. nih.gov

Integration of this compound Derivatives in Materials Science and Agrochemical Research

The applications for this compound and its derivatives extend beyond medicine into materials science and agrochemicals, where the unique electronic and structural properties of the thiazole ring can be exploited.

In Materials Science , thiazole derivatives are investigated for their potential as:

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals and alloys in acidic environments. semanticscholar.orgnih.gov They function by adsorbing onto the metal surface, forming a protective barrier. nih.gov

Organic Light-Emitting Diodes (OLEDs): The thiazole ring can act as an electron-accepting unit in fluorescent molecules used in OLEDs for displays and lighting. researchgate.netresearchgate.net The tert-butylphenyl group, in particular, can enhance the performance of these materials. nih.gov The rigid, planar structure of fused thiazole systems enables efficient intermolecular π–π overlap, a desirable property for organic semiconductors. rsc.org

In Agrochemical Research , the inherent biological activity of the 2-aminothiazole scaffold makes it a valuable building block for new pesticides. researchgate.netresearchgate.net Derivatives can be developed as:

Fungicides: Many thiazole-containing compounds exhibit potent antifungal activity against a range of plant pathogens. mdpi.commdpi.com

Herbicides and Insecticides: The 2-aminothiazole moiety is found in various commercial pesticides, and novel derivatives continue to be explored for insecticidal properties. researchgate.net

Table 3: Non-Medical Applications of Thiazole Derivatives

| Field | Application | Mechanism / Function |

|---|---|---|

| Materials Science | Corrosion Inhibition | Adsorption onto metal surfaces to form a protective layer. semanticscholar.orgnih.gov |

| Organic Electronics (OLEDs) | Serve as fluorescent emitters and electron-accepting components in semiconducting materials. researchgate.netrsc.org | |

| Agrochemicals | Fungicides | Inhibition of fungal growth through various biological mechanisms. mdpi.commdpi.com |

| Insecticides | Act on the nervous system or other vital pathways in insects. researchgate.net |

Synergistic Effects with Other Therapeutic Agents (In Vitro Studies)

A promising future direction for the therapeutic application of this compound is its use in combination therapies. The synergistic or additive interaction between two or more agents can enhance efficacy, overcome drug resistance, and potentially reduce side effects by allowing for lower doses of each component.

In the context of infectious diseases, thiazole derivatives have shown potential for synergistic interactions. For example, recent studies on new thiazole compounds demonstrated an additive antifungal effect when used in combination with thymol (B1683141) against Candida albicans. nih.gov This suggests that this compound could be investigated in vitro alongside known antifungal or antibacterial agents to identify combinations that are more potent than the individual drugs alone.

In oncology, the use of kinase inhibitors to sensitize tumors to conventional chemotherapeutic agents is a well-established strategy. researchgate.net Given its potential as a kinase inhibitor, this compound could be tested in vitro in combination with DNA-damaging agents or other targeted therapies. Such studies would aim to determine if the compound can lower the therapeutic threshold of existing anticancer drugs, particularly in resistant cell lines.

Future in vitro studies should employ checkerboard assays to systematically evaluate drug interactions and calculate combination indices, providing a quantitative measure of synergy, additivity, or antagonism.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine?

The synthesis typically involves Hantzsch thiazole synthesis or cyclization of thiourea intermediates. For example:

- Reacting 4-tert-butylphenyl-substituted thiourea with α-haloketones in polar solvents (e.g., ethanol or DMF) under reflux conditions .

- Using potassium carbonate as a base to facilitate cyclization, with reaction temperatures optimized between 60–100°C to minimize side products .

Characterization via IR spectroscopy confirms the thiazole ring (C–S stretch at ~680 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and tert-butyl groups (singlet at δ ~1.3 ppm). ¹³C NMR confirms sp² carbons in the thiazole ring (δ ~150–160 ppm) .

- Mass Spectrometry (MS): High-resolution MS determines molecular weight (e.g., [M+H]⁺ peak at m/z 247.1) and fragmentation patterns .

- Elemental Analysis: Validates purity (>98%) and stoichiometry .

Q. How is purity assessed for this compound?

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example:

Q. How can conflicting NMR data during derivative synthesis be addressed?

- Deuterated Solvent Effects: Ensure solvents (e.g., DMSO-d₆) do not obscure key peaks.

- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping signals, particularly for regioselective substitution .

- Dynamic NMR: Resolve conformational equilibria (e.g., restricted rotation in tert-butyl groups) .

Q. What strategies optimize reaction yields in thiazole ring formation?

- Catalyst Screening: Transition metals (e.g., CuI) enhance cyclization efficiency .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. How does the tert-butyl group influence electronic properties and reactivity?

- Steric Effects: The bulky tert-butyl group reduces π-stacking interactions, enhancing solubility in hydrophobic media .

- Electronic Effects: Electron-donating tert-butyl groups stabilize the thiazole ring, altering reactivity in electrophilic substitutions (e.g., nitration) .

Q. What in silico methods predict the biological activity of this compound?

- Molecular Docking: Models interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina .

- QSAR Studies: Correlate substituent effects (e.g., Hammett σ values) with antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.